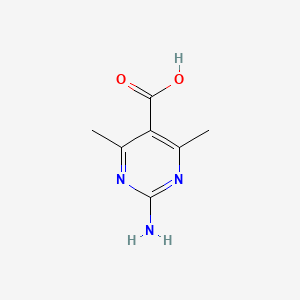

2-Amino-4,6-dimethylpyrimidine-5-carboxylic acid

Description

Crystallographic Analysis of Pyrimidine Core Configuration

The crystallographic investigation of 2-amino-4,6-dimethylpyrimidine-5-carboxylic acid requires understanding of fundamental X-ray crystallography principles and their application to heterocyclic systems. X-ray crystallography serves as the primary experimental method for determining atomic and molecular structures of crystalline materials, utilizing the diffraction of incident X-rays caused by the crystalline structure to produce three-dimensional electron density maps. The technique involves mounting crystals in intense X-ray beams to generate regular diffraction patterns, with angles and intensities of diffracted X-rays providing unique fingerprints for each compound. For pyrimidine derivatives, successful crystallographic analysis typically requires crystals larger than 0.1 millimeters in all dimensions, with high purity and regular internal structure free from significant imperfections such as cracks or twinning.

The pyrimidine core configuration in this compound demonstrates characteristic structural features observed in related compounds through crystallographic studies. Analysis of similar pyrimidine derivatives reveals specific hydrogen bonding patterns that stabilize crystal structures through well-defined motifs. In the case of 2-amino-4,6-dimethylpyrimidine complexes with organic acids, crystallographic data shows the formation of R₂²(8) hydrogen bonding motifs involving amino groups and carboxyl functionalities. These structural arrangements create heterotetramer assemblies that extend into three-dimensional networks through systematic hydrogen bonding interactions.

Crystallographic parameters for related 2-amino-4,6-dimethylpyrimidine structures provide insight into the expected molecular geometry of the target compound. The triclinic crystal system with space group P1̄ has been observed for 2-amino-4,6-dimethylpyrimidine-anthranilic acid complexes, with unit cell dimensions of a = 7.1922 Å, b = 7.4269 Å, c = 13.0675 Å, and angles α = 77.583°, β = 78.990°, γ = 82.473°. The crystal packing density typically ranges around 1.401 Mg/m³ for these pyrimidine derivatives, indicating efficient molecular arrangement in the solid state. Temperature-dependent studies conducted at 120 K reveal enhanced structural resolution and reduced thermal motion effects, providing more accurate atomic position determination.

The monoclinic crystal system has also been reported for certain pyrimidine complexes, with space group Cc and comparable unit cell parameters including a = 9.0693 Å, b = 11.1141 Å, c = 12.6080 Å, and β = 102.916°. These crystallographic variations demonstrate the structural flexibility of pyrimidine derivatives and their ability to adopt different packing arrangements depending on substituent patterns and intermolecular interactions. The presence of both amino and carboxylic acid functionalities in this compound suggests potential for similar hydrogen bonding networks that would influence crystal structure and molecular orientation within the unit cell.

Propriétés

IUPAC Name |

2-amino-4,6-dimethylpyrimidine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O2/c1-3-5(6(11)12)4(2)10-7(8)9-3/h1-2H3,(H,11,12)(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWCIFNSXTVBSQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)N)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20697173 | |

| Record name | 2-Amino-4,6-dimethylpyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20697173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

548773-13-3 | |

| Record name | 2-Amino-4,6-dimethylpyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20697173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

The synthesis of 2-Amino-4,6-dimethylpyrimidine-5-carboxylic acid can be achieved through various methods. One common approach involves the reaction of 2-amino-4,6-dimethylpyrimidine with a carboxylating agent under controlled conditions. For instance, the compound can be synthesized by reacting 2-amino-4,6-dimethylpyrimidine with carbon dioxide in the presence of a base such as sodium hydroxide. The reaction typically requires heating and stirring to ensure complete conversion.

Industrial production methods may involve more efficient and scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and yields.

Analyse Des Réactions Chimiques

2-Amino-4,6-dimethylpyrimidine-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carboxylic acid group to an alcohol.

Substitution: The amino group and methyl groups on the pyrimidine ring can participate in substitution reactions with electrophiles, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperatures.

Applications De Recherche Scientifique

Chemical Synthesis

Building Block for Organic Synthesis

ADMP serves as a crucial building block in the synthesis of more complex organic molecules. It is often employed as a precursor in the preparation of various derivatives, which are essential in the development of pharmaceuticals and agrochemicals.

Synthesis Methods

The synthesis of ADMP can be achieved through several methods, including:

- Reaction with Carboxylating Agents : ADMP can be synthesized by reacting 2-amino-4,6-dimethylpyrimidine with carbon dioxide in the presence of a base like sodium hydroxide. This method typically requires heating and stirring to ensure complete conversion.

- Continuous Flow Synthesis : Industrial production methods may involve continuous flow synthesis for better control over reaction conditions and yields.

Antimicrobial and Antiviral Properties

Research indicates that ADMP exhibits potential antimicrobial activity. Its structural features allow it to interact with biological macromolecules, enhancing its bioactive properties. Preliminary studies suggest that it may influence enzyme activity and cellular processes, similar to other pyrimidine derivatives.

Interaction with Adenosine Receptors

ADMP derivatives have been studied for their binding affinities to human adenosine receptors (ARs), particularly A1AR and A2AAR. These interactions are vital for developing therapeutic agents targeting neurological disorders. Specific modifications at the 4 and 6 positions of ADMP significantly impact selectivity towards these receptors.

Material Science Applications

Nonlinear Optical (NLO) Applications

ADMP has been utilized in the synthesis of organic single crystals for NLO applications. The compound's ability to form single crystals through slow evaporation techniques allows for the exploration of its optical properties. Studies have shown that ADMP-derived crystals exhibit promising third-order nonlinear optical properties, making them suitable for electronic and optical applications.

Supramolecular Frameworks

In crystallography, ADMP has been used as a structural unit in constructing novel supramolecular organic frameworks. Single-crystal X-ray diffraction techniques have provided insights into the structural and supramolecular characteristics of these frameworks.

Summary Table of Applications

| Field | Application | Details |

|---|---|---|

| Chemistry | Building block for organic synthesis | Precursor for various pharmaceutical and agrochemical derivatives |

| Biology | Antimicrobial and antiviral properties | Potential interactions with biological macromolecules |

| Pharmacology | Interaction with adenosine receptors | Selective ligands for A1AR and A2AAR |

| Material Science | Nonlinear optical applications | Synthesis of organic single crystals with enhanced optical properties |

| Crystallography | Supramolecular frameworks | Structural units in novel frameworks analyzed through X-ray diffraction |

Case Study 1: Interaction with Adenosine Receptors

A study documented the synthesis of a series of 2-amino-4,6-disubstituted-pyrimidines, including ADMP derivatives. The findings revealed that specific modifications at the 4 and 6 positions significantly impacted selectivity towards A1AR and A2AAR, suggesting pathways for developing selective antagonists for neurological applications.

Case Study 2: Nonlinear Optical Properties

The third-order nonlinear optical property of ADMP-derived single crystals was measured using the Z-scan technique with a He–Ne laser (632.8 nm). Results indicated that these crystals are suitable for electronic and optical domain applications due to their favorable nonlinear optical characteristics.

Mécanisme D'action

The mechanism of action of 2-Amino-4,6-dimethylpyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The amino and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Key Observations:

- Substituent Effects on Bioactivity: Chloro and fluoro groups at positions 4, 5, and 6 enhance biological activity (e.g., NO inhibition), while methyl or hydroxy groups reduce or eliminate such effects .

- Role of Carboxylic Acid : The carboxylic acid group at position 5 in the target compound facilitates derivatization into amides or esters, expanding its utility in drug discovery .

Physicochemical Properties

- Hydrogen Bonding: The amino and carboxylic acid groups enable strong hydrogen-bonding interactions, influencing crystal packing and solubility .

Market and Industrial Relevance

The global market for pyrimidine derivatives, including 4,6-dimethylpyrimidine-5-carboxylic acid, is projected to grow due to demand in pharmaceuticals and agrochemicals . The target compound’s commercial availability and adaptability in parallel synthesis workflows position it as a key intermediate in high-throughput drug discovery .

Activité Biologique

2-Amino-4,6-dimethylpyrimidine-5-carboxylic acid (ADMP) is a pyrimidine derivative recognized for its unique structural features, which contribute to its biological activity. This compound contains amino groups at the 2- and 4-positions and a carboxylic acid group at the 5-position of the pyrimidine ring, making it a subject of interest in medicinal chemistry and biological research.

- Molecular Formula : C₇H₉N₃O₂

- Molecular Weight : Approximately 167.17 g/mol

- Appearance : White crystalline solid

- Solubility : Soluble in organic solvents such as chloroform and methanol

Biological Activity Overview

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. Its dual amino groups facilitate hydrogen bonding, enhancing its potential as a bioactive compound. Notably, ADMP has been studied for its roles in several biological contexts:

- Antimicrobial Properties : Preliminary studies suggest that ADMP may exhibit antimicrobial activity, similar to other pyrimidine derivatives known for influencing enzyme activity and cellular processes.

- Adenosine Receptor Interaction : Research indicates that derivatives of pyrimidine compounds can serve as selective ligands for adenosine receptors (ARs), particularly A1AR and A2AAR. This interaction is crucial for developing therapeutic agents targeting neurological disorders .

- Pharmacological Applications : Ongoing investigations explore ADMP's potential as a pharmaceutical intermediate in drug development, particularly in creating compounds with enhanced selectivity and efficacy against specific biological targets .

Structure-Activity Relationship (SAR)

The structure of ADMP allows it to engage with various biological targets through specific interactions:

| Feature | Description |

|---|---|

| Amino Groups | Facilitate hydrogen bonding with biological molecules |

| Carboxylic Acid Group | Enhances solubility and interaction with polar environments |

| Methyl Substituents | Influence the compound's lipophilicity and receptor binding affinity |

Case Study 1: Interaction with Adenosine Receptors

A study documented the synthesis of a series of 2-amino-4,6-disubstituted-pyrimidines, including ADMP derivatives, which were evaluated for their binding affinity to human adenosine receptors. The findings revealed that specific modifications at the 4 and 6 positions significantly impacted selectivity towards A1AR and A2AAR, suggesting a promising pathway for developing selective antagonists for neurological applications .

Case Study 2: Antimicrobial Activity Evaluation

In vitro assays were conducted to assess the antimicrobial properties of ADMP against various bacterial strains. Results indicated that ADMP exhibited moderate antimicrobial activity, supporting the hypothesis that structural features of pyrimidines can enhance bioactivity against microbial pathogens.

Summary of Biological Activities

The following table summarizes the key biological activities associated with this compound:

Q & A

Q. What are the common synthetic routes for preparing 2-amino-4,6-dimethylpyrimidine-5-carboxylic acid and its analogs?

- Methodological Answer : A widely used method involves the condensation of substituted malonic acid diesters with guanidine in the presence of sodium ethoxide. For example, 2-amino-4,6-dichloropyrimidines are synthesized via a modified Vilsmeier–Haack–Arnold reaction, achieving yields >80% after deprotection . Optimization of reaction conditions (e.g., molar ratios, temperature, and solvent polarity) is critical to minimize side products like 5-substituted byproducts . Structural confirmation typically employs -NMR, -NMR, and X-ray crystallography to resolve stereochemical ambiguities .

Q. How can structural characterization be reliably performed for pyrimidine derivatives?

- Methodological Answer :

- X-ray crystallography : Resolves crystal packing and hydrogen-bonding patterns (e.g., N–H···O interactions in dihydrate forms) .

- Spectroscopy : -NMR identifies substituent effects (e.g., deshielding of NH groups at δ 6.5–7.0 ppm). -NMR confirms carboxylate carbons at δ 165–170 ppm .

- Mass spectrometry : High-resolution ESI-MS validates molecular ions (e.g., [M+H] for CHNO at m/z 156.0764) .

Advanced Research Questions

Q. How can researchers reconcile contradictory biological activity data between 2-amino-4,6-dichloropyrimidines and their dihydroxy analogs?

- Methodological Answer : Evidence shows dichloropyrimidines inhibit nitric oxide (NO) production (IC = 2–36 μM in murine cells), while dihydroxy analogs are inactive . To resolve this:

- Structure-Activity Relationship (SAR) : Compare electronic (Cl vs. OH substituents) and steric effects on target binding.

- Mechanistic assays : Use kinase profiling or redox activity screens (e.g., antioxidative assays) to identify off-target interactions .

- Computational modeling : Dock analogs into active sites (e.g., thymidine phosphorylase) to predict binding affinities .

Q. What strategies mitigate instability issues during storage or screening of pyrimidine derivatives?

- Methodological Answer : 5-Aminopyrimidines degrade in DMSO due to oxidation or hydrolysis. Mitigation includes:

- Storage : Use anhydrous solvents (e.g., dry DMF) at –20°C under inert gas .

- Stability assays : Monitor degradation via HPLC at λ = 254 nm over 72 hours.

- Alternative formulations : Encapsulate in liposomes or use cryoprotectants (e.g., trehalose) for biological assays .

Q. How can regioselective functionalization at the 5-position of the pyrimidine ring be achieved?

- Methodological Answer :

- Electrophilic substitution : Use directed ortho-metalation (DoM) with LDA to introduce halogens or alkyl groups .

- Cross-coupling : Suzuki-Miyaura reactions with arylboronic acids (Pd(PPh), KCO) yield 5-arylpyrimidines .

- Protection-deprotection : Temporarily block NH groups with Boc anhydride to direct reactions to the 5-position .

Key Recommendations for Researchers

- Experimental Design : Include stability controls (e.g., fresh DMSO aliquots) in bioassays to avoid false negatives .

- Data Interpretation : Use SHELXL for crystallographic refinement to resolve hydrogen-bonding networks .

- Contradiction Resolution : Pair SAR studies with molecular dynamics simulations to explain activity disparities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.